Norfloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

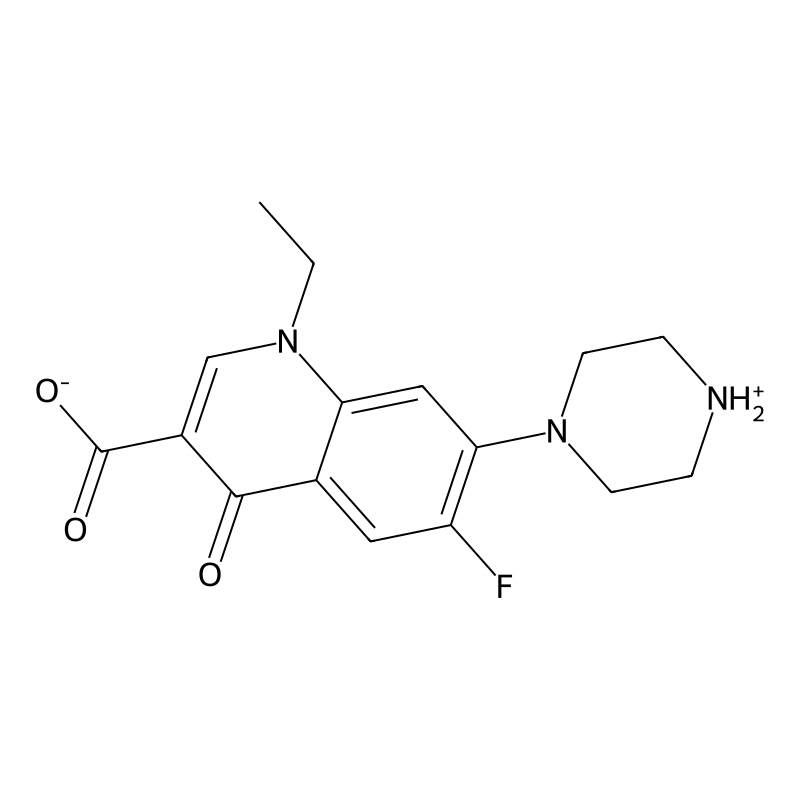

SMILES

solubility

Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340

1.01e+00 g/L

Synonyms

Canonical SMILES

Norfloxacin is a foundational first-generation fluoroquinolone characterized by a 6-fluoro and 7-piperazinyl substituted quinoline-3-carboxylic acid core, distinguished by an N-ethyl group at the 1-position. As a diprotic zwitterionic compound with pKa values of approximately 6.3 and 8.8, its solubility and reactivity are highly pH-dependent, making it a critical building block in solid-state chemistry, co-crystal engineering, and metal-organic complexation. In procurement contexts, Norfloxacin is primarily sourced as an active pharmaceutical ingredient (API) for localized antibacterial formulations, a chelating ligand for transition metal complexes, and a mandatory analytical reference standard for environmental and aquaculture water testing [1]. Its specific steric and electronic profile prevents direct substitution with closely related analogs like ciprofloxacin in both analytical chromatography and stoichiometric complex synthesis.

Substituting Norfloxacin with its closest structural analog, ciprofloxacin (which features an N-cyclopropyl group instead of an N-ethyl group), fundamentally alters both physicochemical and analytical behaviors. The N-ethyl substitution in Norfloxacin results in a significantly different intrinsic aqueous solubility profile and distinct steric hindrance during metal chelation, directly impacting the crystal packing and solubility of resulting metal-organic frameworks or pharmaceutical co-crystals [1]. Furthermore, in environmental and food safety testing, Norfloxacin and ciprofloxacin exhibit distinct chromatographic retention times, meaning one cannot serve as a calibration standard for the other [2]. Attempting to substitute Norfloxacin with its non-fluorinated predecessor, nalidixic acid, results in a severe loss of broad-spectrum antibacterial activity and fundamentally different metal-binding capabilities, rendering generic class-level substitution unviable for precision research and manufacturing [3].

References

- [1] Breda, S. A., et al. "Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives." International Journal of Pharmaceutics 371.1-2 (2009): 106-113.

- [2] Sayadi, M. H., et al. "An investigation on removal of ciprofloxacin and norfloxacin by phycoremediation with an emphasis on acute toxicity and biochemical composition." Scientific Reports 10.1 (2020): 1-12.

- [3] Schaeffer, A. J., et al. "Comparison of norfloxacin versus nalidixic acid in therapy of acute urinary tract infections." Antimicrobial Agents and Chemotherapy 25.4 (1984): 461-464.

Intrinsic Aqueous Solubility for Base Formulation

In formulation development where salt forms are undesirable, the intrinsic solubility of the base compound is a critical selection parameter. At 25 °C, the intrinsic aqueous solubility of Norfloxacin base is markedly higher than that of Ciprofloxacin base [1]. This thermodynamic difference dictates the baseline parameters for co-crystal screening and neutral-pH liquid formulations.

| Evidence Dimension | Intrinsic aqueous solubility at 25 °C |

| Target Compound Data | 0.37 mg/mL |

| Comparator Or Baseline | Ciprofloxacin base (0.086 mg/mL) |

| Quantified Difference | ~4.3x higher intrinsic solubility for Norfloxacin base |

| Conditions | Aqueous solution at 25 °C, intrinsic zwitterionic state |

Drives the selection of the base API for solid-state engineering and specific non-salt formulations where ciprofloxacin base would precipitate.

Chromatographic Retention for Environmental Testing Standards

Norfloxacin is a mandatory target in wastewater and environmental monitoring. In standard reverse-phase HPLC assays used for fluoroquinolone quantification, Norfloxacin demonstrates a distinct elution profile compared to Ciprofloxacin [1]. This separation is driven by the differential hydrophobicity imparted by the N-ethyl versus N-cyclopropyl groups.

| Evidence Dimension | HPLC retention time |

| Target Compound Data | 14.5 minutes |

| Comparator Or Baseline | Ciprofloxacin (16.5 minutes) |

| Quantified Difference | 2.0 minutes earlier elution for Norfloxacin |

| Conditions | C18 column (250 × 4.6 mm), mobile phase 15% Acetonitrile / 85% Water (pH 3.2), flow rate 1 mL/min, 280 nm UV detection |

Ensures accurate peak resolution and calibration in multiplexed environmental assays, proving the compounds cannot be used interchangeably as analytical standards.

Antibacterial Potency Baseline vs Predecessor Compound

When selecting a baseline compound for Gram-negative antibacterial assays, the structural additions in Norfloxacin (6-fluoro and 7-piperazinyl groups) provide a massive leap in potency over the first-generation quinolone, nalidixic acid [1]. Clinical isolates of E. coli show drastically lower Minimum Inhibitory Concentrations (MIC) for Norfloxacin.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |

| Target Compound Data | 0.063 to 4 mg/L |

| Comparator Or Baseline | Nalidixic acid (1 to >128 mg/L) |

| Quantified Difference | 16-fold to >30-fold lower MIC range for Norfloxacin |

| Conditions | In vitro microdilution assay against E. coli clinical isolates |

Validates the procurement of Norfloxacin over older quinolones for establishing a modern, highly active baseline in antimicrobial resistance (AMR) research.

Solubility Enhancement via Metal Complexation

Norfloxacin's ability to act as a bidentate ligand allows for significant physicochemical modification through metal complexation. Complexing Norfloxacin with Aluminum (Al3+) in a 3:3:1 stoichiometric ratio drastically increases its aqueous solubility near neutral pH compared to the uncomplexed zwitterion[1].

| Evidence Dimension | Aqueous solubility near neutral pH (37 °C) |

| Target Compound Data | Norfloxacin-Al3+ complex (8.3 mg/mL at pH 6.9) |

| Comparator Or Baseline | Uncomplexed Norfloxacin (~0.31 mg/mL at pH 7.0) |

| Quantified Difference | ~26x increase in solubility |

| Conditions | 37 °C, aqueous media, pH ~7.0 |

Highlights Norfloxacin's utility as a highly responsive chelating building block for developing advanced, high-solubility metallopharmaceutical delivery systems.

Environmental and Aquaculture Analytical Reference Standards

Driven by its specific 14.5-minute retention time on standard C18 columns (compared to 16.5 minutes for ciprofloxacin), Norfloxacin is an indispensable analytical standard for HPLC and LC-MS/MS workflows[1]. It is strictly required for calibrating detection equipment used in monitoring agricultural runoff, wastewater treatment efficacy, and aquaculture compliance.

Ligand Precursor for Metallopharmaceutical Synthesis

Leveraging its bidentate chelating ability (via the 3-carboxylate and 4-keto groups) and its specific N-ethyl steric profile, Norfloxacin is highly suited as a ligand for synthesizing transition metal complexes (e.g., Zn2+, Cu2+, Al3+). These complexes, such as the 3:3:1 Norfloxacin-Al3+ system, are utilized to engineer enhanced solubility profiles (up to 26x higher at neutral pH) and overcome bacterial resistance mechanisms [2].

Solid-State Co-Crystal Engineering

Due to its relatively higher intrinsic base solubility (0.37 mg/mL at 25 °C) compared to ciprofloxacin base, Norfloxacin is a preferred candidate for solid-state chemistry and co-crystal formulation [2]. Researchers procure Norfloxacin base to engineer novel multicomponent crystals that optimize dissolution rates for localized drug delivery without relying on traditional hydrochloride salts.

References

- [1] Sayadi, M. H., et al. "An investigation on removal of ciprofloxacin and norfloxacin by phycoremediation with an emphasis on acute toxicity and biochemical composition." Scientific Reports 10.1 (2020): 1-12.

- [2] Breda, S. A., et al. "Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives." International Journal of Pharmaceutics 371.1-2 (2009): 106-113.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.03 (LogP)

log Kow = 0.46

2.1

Decomposition

Appearance

Melting Point

220-221 °C

227 - 228 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 109 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 104 of 109 companies with hazard statement code(s):;

H318 (33.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (60.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (11.54%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Antiinfective Agents

Therapeutic Uses

Oral norfloxacin is used for the treatment of prostatitis caused by E. coli. /Included in US product label/

Oral norfloxacin is used in adults for the treatment of complicated UTIs caused by susceptible E. coli, K. pneumoniae, P. mirabilis, Ps. aeruginosa, S. marcescens, or E. faecalis. /Included in US product label/

Oral norfloxacin is used in adults for the treatment of uncomplicated urinary tract infections (UTIs) (including cystitis) caused by susceptible Citrobacter freundii, Enterobacter aerogenes, E. cloacae, Escherichia coli, Klebsiella pneumoniae, ... Proteus mirabilis, P. vulgaris, ... Pseudomonas aeruginosa, ... . The drug also is used orally in adults for the treatment of uncomplicated UTIs caused by susceptible Staphylococcus aureus, S. epidermidis, S. saprophyticus, Streptococcus agalactiae (group B streptococci), or Enterococcus faecalis. /Included in US product label/

For more Therapeutic Uses (Complete) data for Norfloxacin (10 total), please visit the HSDB record page.

Pharmacology

Norfloxacin is a synthetic, broad-spectrum fluoroquinolone with antibacterial activity. Norfloxacin inhibits activity of DNA gyrase, thereby blocking bacterial DNA replication. Norfloxacin concentrates in the renal tubules and bladder and is bactericidal against a wide range of aerobic gram-positive and gram-negative organisms.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MA - Fluoroquinolones

J01MA06 - Norfloxacin

S - Sensory organs

S01 - Ophthalmologicals

S01A - Antiinfectives

S01AE - Fluoroquinolones

S01AE02 - Norfloxacin

Mechanism of Action

Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV).

Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Norfloxacin is eliminated through metabolism, biliary excretion, and renal excretion. It is expected to undergo both glomerular filtration and tubular secretion during renal excretion, as shown by its high renal clearance rate of approximately 275 mL/min.

Norfloxacin crosses the placenta and is distributed into cord blood and amniotic fluid. It is not known whether the drug is distributed into milk. Norfloxacin was not detected in the milk of lactating women following a single 200-mg oral dose of the drug, but the possibility of distribution into milk following higher doses remains to be determined. Some other quinolones (e.g., ciprofloxacin, levofloxacin ofloxacin) are distributed into milk.

In adults who received 400 mg of oral norfloxacin twice daily, prostatic tissue concentrations of the drug ranged from 0.24-4.65 ug/g in specimens obtained 1-4 hours after the second dose; concurrent serum concentrations ranged from 0.42-5.3 ug/mL. Norfloxacin is 10-15% bound to serum proteins.

Biliary concentrations of norfloxacin may be up to 10 times higher than concurrent serum concentrations. In cholecystectomy patients who received a single 400-mg oral dose of norfloxacin prior to surgery, concentrations of the drug ranged from 0.6-15.6 ug/mL in gallbladder bile, from 0.4-7.5 mcg/g in gallbladder tissue, and from 0.4-1.8 ug/mL in serum in specimens obtained approximately 3.5-6 hours after the dose.

There is limited information on the distribution of norfloxacin. Following oral administration in adults, norfloxacin is distributed into renal parenchyma, gallbladder, liver, prostatic tissue, testicles, seminal fluid, uterus, fallopian tubes, cervical and vaginal tissue, blister fluid, tonsils, maxillary sinus mucosa, sputum, and bile.

For more Absorption, Distribution and Excretion (Complete) data for Norfloxacin (9 total), please visit the HSDB record page.

Metabolism Metabolites

Norfloxacin is eliminated by renal and nonrenal mechanisms. The drug is partially metabolized by modification of the piperazinyl group to 6 metabolites, designated M-1, M-2, M-3, M-4(1), M-4(2), and M-5.2 Although some of the metabolites are microbiologically active, they are less active than the parent drug. It has been suggested that norfloxacin undergoes first-pass metabolism in the liver, but further study is needed to fully elucidate the metabolic fate of the drug.

Pefloxacin, N-desmethyl is a known human metabolite of Pefloxacin.

Wikipedia

FDA Medication Guides

NORFLOXACIN

TABLET;ORAL

MERCK

07/26/2016

Drug Warnings

WARNING: Fluoroquinolones, including Noroxin, may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Noroxin in patients with known history of myasthenia gravis

Serious and occasionally fatal hypersensitivity (anaphylactic) reactions, some following the first dose, have been reported in patients receiving quinolone therapy, including Noroxin. Some reactions were accompanied by cardiovascular collapse, loss of consciousness, tingling, pharyngeal or facial edema, dyspnea, urticaria and itching. Only a few patients had a history of hypersensitivity reactions. If an allergic reaction to norfloxacin occurs, discontinue the drug. Serious acute hypersensitivity reactions require immediate emergency treatment with epinephrine. Oxygen, intravenous fluids, antihistamines, corticosteroids, pressor amines, and airway management, including intubation, should be administered as indicated.

Other serious and sometimes fatal events, some due to hypersensitivity, and some due to uncertain etiology, have been reported rarely in patients receiving therapy with quinolones, including Noroxin. These events may be severe and generally occur following the administration of multiple doses. Clinical manifestations may include one or more of the following: fever, rash or severe dermatologic reactions (e.g., toxic epidermal necrolysis, Stevens-Johnson syndrome); vasculitis; arthralgia; myalgia; serum sickness; allergic pneumonitis; interstitial nephritis; acute renal insufficiency or failure; hepatitis; jaundice; acute hepatic necrosis or failure; anemia, including hemolytic and aplastic; thrombocytopenia, including thrombotic thrombocytopenic purpura; leukopenia; agranulocytosis; pancytopenia; and/or other hematologic abnormalities.

For more Drug Warnings (Complete) data for Norfloxacin (24 total), please visit the HSDB record page.

Biological Half Life

In patients with impaired renal function, serum concentrations of norfloxacin are higher and its half-life is prolonged. In adults with renal impairment, the half-life of norfloxacin averaged 4.4, 6.6, or 7.6 hours in adults with creatinine clearances of 30-80, 10-29, or less than 10 mL/minute per 1.73 sq m, respectively. Limited data suggest that half-life of the drug is not substantially affected by hepatic impairment.

The effective plasma or serum half-life of norfloxacin in adults with normal renal function is 2.3-4 hours. The effective half-life of the drug averages 4 hours in geriatric individuals 65-75 years of age with renal function normal for their age.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Preparation: T. Irikura, BE 863429; eidem, US 4146719 (1978, 1979 both to Kyorin); M. Pesson, DE 2840910; eidem, US 4292317 (1979, 1981 both to Roger Bellon/Dainippon)

Analytic Laboratory Methods

Fluorescence (Forster) Resonance Energy Transfer (FRET) between norfloxacin (NF) and p-amino benzoic acid (PABA) has been investigated by fluorescence and UV-vis absorption spectroscopy. It was found that the quenching of fluorescence of PABA is followed by simultaneous sensitization of NF fluorescence. The hydrophobic and electrostatic interaction plays an important role to stabilize the complex. The binding constant (K), binding site number (n) and corresponding thermodynamic parameters like free energy change (DeltaG), enthalpy change (DeltaH) and entropy change (DeltaS) were determined according to van't Hoff equation. Using FRET, the distance (r) between donor (PABA) and acceptor (NF) was obtained. This method is simple, selective and relatively free of interference from co-existing substances. The method was successfully applied to the determination of norfloxacin from pharmaceutical tablets.

A solid-phase microextraction (SPME) method followed by separation with high-performance liquid chromatography and subsequent UV detection was developed for the determination of norfloxacin and enrofloxacin. The simple and sensitive preconcentration technique uses 280 nm wavelength in mobile phase of citrate buffer (0.01 M), pH 3.8, prepared in water (A) and acetonitrile (B), with composition of the mobile phase A:B, 40:60, at a flow rate of 1.0 mL/min. A C18 reversed-phase analytical column (5 microm) was selected as separation medium for the technique. ... The method was linear over the range of 10-100 ng/mL for norfloxacin ... with a correlation coefficient (R2) value of 0.9972 /for norfloxacin/. ... Using the SPME method, the detection limit (signal-to-noise ratio = 3) /for norfloxacin was/ 17 ng/mL ... .

Clinical Laboratory Methods

A simple and fast liquid chromatographic method coupled with fluorescence detection (LC-FD) is reported, for the first time, for the simultaneous quantification of norfloxacin (NOR), ciprofloxacin (CIP) and lomefloxacin (LOM) in human plasma, using levofloxacin as internal standard (IS). Sample preparation consists of a single-step precipitation of plasma proteins followed by vortex-mixing and centrifugation. Chromatographic separation was achieved within 7? min on a reversed-phase C(18) column with a mobile phase consisting of 0.1% aqueous formic acid (pH = 3.0, triethylamine)-methanol (82:18, v/v) pumped isocratically at 1.2 mL/min. The detector was set at excitation/emission wavelengths of 278/450 nm. Calibration curves were linear (r(2) > or = 0.994) in the range of 0.02-5.0 ug/mL, and the limit of quantification was established at 0.02 ug/mL for all analytes (NOR, CIP and LOM). The overall precision did not exceed 8.19% and accuracy was within + or - 10.91%. NOR, CIP and LOM were extracted from human plasma with an overall mean recovery ranged from 90.1 to 111.5%. No interferences were observed at the retention times of the analytes and IS. This novel LC-FD method enables the reliable determination of NOR, CIP and LOM in a single chromatographic run, which may be suitable to support human pharmacokinetic-based studies with those antimicrobial agents.

A novel chemiluminescence (CL) system for the determination of norfloxacin (NFLX) is developed based on the direct CL reaction of [Ag(HIO(6))(2)](5-)-H(2)SO(4)-NFLX system. The possible mechanism of CL emission and enhancing effect was discussed by comparing UV, fluorescence and CL spectra. [Ag(HIO(6))(2)](5-) in the presence of H(2)SO(4) could produce CL emission at 490 nm, this might be caused by the excited state (O(2))(2)*. The enhancing effect of NFLX may be produced through an intermolecular energy transfer from part of (O(2))(2)* to NFLX molecule and complex of Ag(3+) and NFLX. The CL intensity emission intensity was linear in the range 1.34 x 10(-8) to 5.44 x 10(-6) gmL(-1) with correlation coefficient of 0.9982. The detection limit (s/n=3) was 3.10 x 10(-9) gmL(-1). The recovery was in the range of 90.0-104% with the RSD of 1.1-2.8%. The proposed flow injection CL method was applied satisfactorily for the determination of NFLX in capsule, human serum and urine.

A capillary zone electrophoresis method has been developed for the direct determination of norfloxacin in the physiological perfusate of isolated rat liver. Norfloxacin and the internal standard triamterene were detected using laser-induced fluorescence (LIF) detection with the excitation and emission wavelength of 325 and 435 nm, respectively. ... Calibration curves were linear over a wide range of 0.01-100 microg/mL. The limit of quantitation was 0.01 microg/mL. The intra- and inter-day relative standard deviation was 3.7%, or less, and the accuracy was 93.2% of the nominal concentration.

A fast and sensitive approach that can be used to detect norfloxacin in human urine using capillary electrophoresis with end-column electrochemiluminescence (ECL) detection of Ru(bpy)(3)(2+) is described. The separation column was a 75-microm i.d. capillary. The running buffer was 15 mmol L(-1) sodium phosphate (pH 8.2). The solution in the detection cell was 50 mmol L(-1) sodium phosphate (pH 8.0) and 5 mmol L(-1) Ru(bpy)(3)(2+). The ECL intensity varied linearly with norfloxacin concentration from 0.05 to 10 micromol L(-1). The detection limit (S/N=3) was 0.0048 micromol L(-1), and the relative standard deviations of the ECL intensity and the migration time for eleven consecutive injections of 1.0 micromol L(-1) norfloxacin (n=11) were 2.6% and 0.8%, respectively. The method was successfully applied to the determination of norfloxacin spiked in human urine without sample pretreatment. The recoveries were 92.7-97.9%.

Storage Conditions

Interactions

Concomitant administration of sucralfate may interfere with oral absorption of norfloxacin resulting in decreased serum and urine concentrations of the quinolone, and some clinicians state that concomitant use of ofloxacin with sucralfate is not recommended. If concomitant use of ofloxacin and sucralfate is necessary, the manufacturer and some clinicians recommend that norfloxacin doses should be taken at least 2 hours before or after sucralfate doses.

Concomitant administration of probenecid substantially decreases urinary excretion of norfloxacin, possibly by blocking renal tubular secretion of the anti-infective, but serum concentrations and half-life of norfloxacin generally are not affected.

In vitro, chloramphenicol, rifampin, or tetracycline can inhibit the bactericidal activity of norfloxacin. In an in vitro study, the combination of norfloxacin and chloramphenicol or tetracycline was antagonistic against all Salmonella isolates tested. In an in vitro study using strains of Ps. aeruginosa resistant to aminoglycosides and carbenicillin, the antibacterial activities of imipenem and norfloxacin were synergistic or partially synergistic against about one-third and indifferent against about two-thirds of strains tested; antagonism did not occur. In vitro studies using both gram-positive and gram-negative bacteria indicate that neither synergism nor antagonism occurs when norfloxacin is used in conjunction with a beta-lactam antibiotic (e.g., ampicillin, cefotaxime, cefoxitin).

For more Interactions (Complete) data for Norfloxacin (16 total), please visit the HSDB record page.

Dates

2: Chou CJ, Membrez M, Blancher F. Gut decontamination with norfloxacin and ampicillin enhances insulin sensitivity in mice. Nestle Nutr Workshop Ser Pediatr Program. 2008;62:127-37; discussion 137-40. doi: 10.1159/000146256. Review. PubMed PMID: 18626197.

3: Padeĭskaia EN. [Norfloxacin: more than 20 years of clinical use, the results and place among fluoroquinolones in modern chemotherapy for infections]. Antibiot Khimioter. 2003;48(9):28-36. Review. Russian. PubMed PMID: 15002177.

4: Miano L, Goldoni S, Tubaro A, Paradiso Galatioto G, Gandolfi P. Review of norfloxacin in lower urinary tract infections. Eur Urol. 1990;17 Suppl 1:13-8. Review. PubMed PMID: 2191864.

5: Wolfson JS, Hooper DC. Norfloxacin: a new targeted fluoroquinolone antimicrobial agent. Ann Intern Med. 1988 Feb;108(2):238-51. Review. PubMed PMID: 3277508.

6: Nalin DR. Bacterial resistance to norfloxacin and other newer quinolones: pattern and prospects. Eur J Cancer Clin Oncol. 1988;24 Suppl 1:S55-61. Review. PubMed PMID: 3280327.

7: Edlund C, Nord CE. Manipulation of the oropharyngeal and intestinal microflora by norfloxacin: microbiological and clinical aspects. Scand J Infect Dis Suppl. 1988;56:14-21. Review. PubMed PMID: 3074461.

8: Stein GE. Review of the bioavailability and pharmacokinetics of oral norfloxacin. Am J Med. 1987 Jun 26;82(6B):18-21. Review. PubMed PMID: 3300308.

9: Goldstein EJ. Norfloxacin, a fluoroquinolone antibacterial agent. Classification, mechanism of action, and in vitro activity. Am J Med. 1987 Jun 26;82(6B):3-17. Review. PubMed PMID: 3111257.

10: Norrby SR. Principles for targeted antibiotic use in urinary tract and enteric infections: a review with special emphasis on norfloxacin. Scand J Infect Dis Suppl. 1986;48:7-19. Review. PubMed PMID: 3535056.

11: Ruiz-Palacios GM. Norfloxacin in the treatment of bacterial enteric infections. Scand J Infect Dis Suppl. 1986;48:55-63. Review. PubMed PMID: 3535054.

12: Holmes B, Brogden RN, Richards DM. Norfloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. 1985 Dec;30(6):482-513. Review. PubMed PMID: 3908074.

13: Wise R. Norfloxacin--a review of pharmacology and tissue penetration. J Antimicrob Chemother. 1984 May;13 Suppl B:59-64. Review. PubMed PMID: 6234277.

14: Lucena MI, Andrade RJ, Sanchez-Martinez H, Perez-Serrano JM, Gomez-Outes A. Norfloxacin-induced cholestatic jaundice. Am J Gastroenterol. 1998 Nov;93(11):2309-11. Review. PubMed PMID: 9820434.

15: Stojiljković MP, Jovanović D. [Norfloxacin--its current role in pharmacotherapy]. Vojnosanit Pregl. 1998 May-Jun;55(3):291-304. Review. Serbian. PubMed PMID: 9720445.

16: Hadimeri H, Almroth G, Cederbrant K, Eneström S, Hultman P, Lindell A. Allergic nephropathy associated with norfloxacin and ciprofloxacin therapy. Report of two cases and review of the literature. Scand J Urol Nephrol. 1997 Oct;31(5):481-5. Review. PubMed PMID: 9406312.

17: Schaeffer AJ. Review of norfloxacin in complicated and recurrent urinary tract infections. Eur Urol. 1990;17 Suppl 1:19-23. Review. PubMed PMID: 2191865.

18: Hooper DC, Wolfson JS. Norfloxacin, ciprofloxacin, and ofloxacin: current clinical roles. Curr Clin Top Infect Dis. 1989;10:194-240. Review. PubMed PMID: 2679694.

19: Karb VB. Two new fluoroquinolones: ciprofloxacin and norfloxacin. J Neurosci Nurs. 1988 Oct;20(5):327-28. Review. PubMed PMID: 2976793.

20: Ueda Y, Matsumoto F. [Current antimicrobial agent series III: Norfloxacin]. Jpn J Antibiot. 1988 Jul;41(7):782-96. Review. Japanese. PubMed PMID: 3050183.

Explore Compound Types